A Technical Guide to the Chemical Structure and Properties of 2-Methoxy-2-butene
A Technical Guide to the Chemical Structure and Properties of 2-Methoxy-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-methoxy-2-butene (IUPAC name: 2-methoxybut-2-ene). An enol ether of significant interest in organic synthesis, this document consolidates its chemical and physical properties, spectroscopic data, and key chemical transformations. Detailed experimental protocols for representative reactions and a visualization of its acid-catalyzed hydrolysis mechanism are included to support advanced research and development applications.
Chemical Structure and Properties
2-Methoxy-2-butene is an unsaturated ether with the molecular formula C₅H₁₀O.[1] Its structure consists of a four-carbon butene backbone with a methoxy group (-OCH₃) attached to the second carbon atom, which is also part of the carbon-carbon double bond.
Molecular Identifiers
For unambiguous identification, the following molecular identifiers are provided:
| Identifier | Value |
| IUPAC Name | 2-methoxybut-2-ene |
| Molecular Formula | C₅H₁₀O[1] |
| CAS Number | 6380-95-6 (for mixture of isomers)[1] |
| 25125-84-2 (for (E)-isomer) | |
| 25125-85-3 (for (Z)-isomer) | |
| InChI | InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3[1] |
| SMILES | CC=C(C)OC |
Physicochemical Properties
The key physical and chemical properties of 2-methoxy-2-butene are summarized below. These properties are crucial for its handling, purification, and use in chemical synthesis.
| Property | Value |
| Molecular Weight | 86.13 g/mol |
| Density | 0.777 g/cm³ (predicted) |
| Boiling Point | 67.0 °C at 760 mmHg (predicted) |
| Vapor Pressure | 160 mmHg at 25°C |
| XLogP3 | 1.4 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 86.073164938 Da |
Stereochemistry
Due to the restricted rotation around the C=C double bond and the presence of two different substituents on each of the double-bonded carbons, 2-methoxy-2-butene exists as two geometric isomers: (E)-2-methoxy-2-butene (trans) and (Z)-2-methoxy-2-butene (cis).[1] The specific stereoisomer can significantly influence the stereochemical outcome of its reactions, such as in asymmetric hydroboration.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of 2-methoxy-2-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR spectroscopy provides distinct signals for the different hydrogen environments in the molecule.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | 3.2 – 3.4 | Singlet |
| Olefinic (=CH-) | 5.0 – 5.5 | Singlet |
| Methyl (CH₃-C=) | ~1.6 | Singlet |
| Methyl (CH₃-CH=) | ~1.7 | Doublet |
¹³C NMR: Based on typical chemical shifts for enol ethers and substituted alkenes, the following are the estimated ¹³C NMR chemical shifts for 2-methoxy-2-butene.
| Carbon Type | Estimated Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | 55 - 60 |
| Quaternary Olefinic (C-O) | 145 - 155 |
| Tertiary Olefinic (=CH) | 95 - 105 |
| Methyl (CH₃-C=) | 15 - 20 |
| Methyl (CH₃-CH=) | 10 - 15 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
| Ion Type | m/z | Description/Origin |
| Molecular Ion [M]⁺ | 86 | C₅H₁₀O |
| Fragment Ion | 71 | [M - CH₃]⁺ (Loss of a methyl radical) |
| Fragment Ion | 55 | [M - OCH₃]⁺ (Loss of a methoxy radical) |
Chemical Reactivity and Key Reactions
The reactivity of 2-methoxy-2-butene is dominated by its electron-rich carbon-carbon double bond, a characteristic feature of enol ethers. The methoxy group, being an electron-donating group, activates the double bond towards electrophilic attack and governs the regioselectivity of addition reactions.
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Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, 2-methoxy-2-butene readily undergoes hydrolysis to yield butan-2-one and methanol. The reaction proceeds via a resonance-stabilized carbocation intermediate.
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Catalytic Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) to form 2-methoxybutane.
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Asymmetric Hydroboration: Reaction with a chiral borane, followed by oxidation, can produce chiral 3-methoxy-2-butanols with high enantiomeric excess, demonstrating the utility of this compound in stereoselective synthesis.
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Cycloaddition Reactions: As an electron-rich alkene, it can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles to form cyclic compounds.
Experimental Protocols
This section provides a representative experimental protocol for the acid-catalyzed hydrolysis of 2-methoxy-2-butene.
Acid-Catalyzed Hydrolysis of 2-Methoxy-2-butene to Butan-2-one
Objective: To demonstrate the hydrolysis of an enol ether to its corresponding ketone.
Materials:
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2-methoxy-2-butene (1.0 g, 11.6 mmol)
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Deionized water (20 mL)
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Concentrated sulfuric acid (H₂SO₄, 0.2 mL)
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Diethyl ether (3 x 15 mL)
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Saturated sodium bicarbonate (NaHCO₃) solution (20 mL)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask (50 mL)
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Magnetic stirrer and stir bar
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Condenser
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Separatory funnel (100 mL)
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Rotary evaporator
Procedure:
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A 50 mL round-bottom flask is charged with deionized water (20 mL) and a magnetic stir bar.
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While stirring, slowly add concentrated sulfuric acid (0.2 mL) to the water. Caution: This process is exothermic.
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To the aqueous acid solution, add 2-methoxy-2-butene (1.0 g).
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Attach a condenser to the flask and stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, transfer the mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 15 mL).
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Combine the organic extracts and wash them with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, followed by a final wash with brine (20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield butan-2-one.
Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
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Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
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Diethyl ether is highly flammable. Avoid open flames and sparks.
Visualization of a Key Chemical Pathway
The mechanism of the acid-catalyzed hydrolysis of 2-methoxy-2-butene provides a clear example of electrophilic addition to an enol ether. The process involves protonation of the double bond to form a resonance-stabilized carbocation, followed by nucleophilic attack by water and subsequent deprotonation.
Caption: Mechanism of the acid-catalyzed hydrolysis of 2-methoxy-2-butene.





